molecular formula C11H15N3O3 B1363986 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine CAS No. 260447-04-9

2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Número de catálogo: B1363986
Número CAS: 260447-04-9
Peso molecular: 237.25 g/mol
Clave InChI: OEWWQMFPALMWEF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine (CAS: 260447-04-9) is a nitroaromatic morpholine derivative characterized by a pyridine ring substituted with a nitro group at the 5-position and a morpholine ring substituted with methyl groups at the 2- and 6-positions. This compound is notable as a key intermediate in the synthesis of sonidegib, a Hedgehog pathway inhibitor used in cancer therapy . Its structural complexity arises from the stereochemistry of the morpholine ring, often reported in the (2S,6R)-configuration, which is critical for its biological activity . The compound is commercially available with typical purity ≥97% and is utilized in pharmaceutical research and organic synthesis .

Propiedades

IUPAC Name

2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-8-6-13(7-9(2)17-8)11-4-3-10(5-12-11)14(15)16/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWWQMFPALMWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384394
Record name 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

260447-04-9
Record name 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Nucleophilic Aromatic Substitution (SNAr) Approach

The most common method for synthesizing 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine involves a nucleophilic aromatic substitution (SNAr) reaction between (2S,6R)-2,6-dimethylmorpholine and 2-chloro-5-nitropyridine .

  • Reaction conditions :

    • The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile .
    • A base such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) is used to deprotonate the morpholine nitrogen, enhancing nucleophilicity.
    • Reaction temperature is maintained around 45°C.
    • Reaction time varies but is generally around 2 hours for completion.
  • Procedure :

    • Mix equimolar amounts of (2S,6R)-2,6-dimethylmorpholine and 2-chloro-5-nitropyridine with the base in the solvent.
    • Stir the mixture at 45°C to allow substitution of the chlorine atom by the morpholine nitrogen, yielding the nitropyridinyl morpholine product.
    • The product precipitates as a yellow solid and can be isolated by filtration and drying.

One-Pot Synthesis and Reduction

A one-pot synthesis method integrates the SNAr reaction with subsequent reduction steps to obtain derivatives or intermediates for further functionalization:

  • After the SNAr reaction, additional reagents such as chlorodiphenylphosphine (CIP) and ammonium chloride (NH4Cl) can be added directly to the reaction mixture.
  • The mixture is stirred at 45°C for extended periods (up to 20 hours) to facilitate reduction of the nitro group or other transformations.
  • The product is then extracted with ethyl acetate and purified, often yielding high purity compounds (up to 90% yield reported).

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
SNAr Reaction (2S,6R)-2,6-dimethylmorpholine + 2-chloro-5-nitropyridine + K3PO4·H2O (1.5 equiv) Aqueous 2% Brij-30 surfactant solution or DMF 45°C 2 hours Quantitative (near 100%) Yellow solid product formed
Reduction (One-pot) CIP (5 equiv), NH4Cl (3 equiv) added post-SNAr Same as above 45°C 20 hours ~90% Purple oil product, purified by extraction
Alternative Reduction Pd/C catalyst with H2 or Et3SiH Aqueous Brij-30 solution RT or 45°C Variable Not specified Monitored by TLC or GC-MS

Solubility and Formulation Notes

For biological or in vivo applications, This compound is often prepared as stock solutions in solvents like DMSO , then diluted with co-solvents such as PEG300 , Tween 80 , or corn oil to achieve clear formulations suitable for animal studies. The order of solvent addition and clarity of solution at each step is critical to ensure solubility and stability.

Research Findings and Optimization

  • The use of surfactants like Brij-30 in aqueous media has been shown to facilitate the SNAr reaction efficiently, providing a green chemistry approach by avoiding harsh organic solvents.
  • Reaction monitoring by TLC and GC-MS ensures high purity and completion.
  • The stereochemistry of the morpholine ring (2S,6R) is maintained throughout the synthesis, which is crucial for downstream pharmaceutical applications.
  • The nitro group remains intact during the SNAr step but can be selectively reduced later, enabling further functionalization.

Summary Table of Preparation Methods

Method Type Key Reagents Solvent(s) Temperature Yield (%) Advantages References
SNAr Reaction (2S,6R)-2,6-dimethylmorpholine, 2-chloro-5-nitropyridine, K2CO3 DMF, Acetonitrile, or aqueous surfactant 45°C Quantitative Mild conditions, high yield
One-Pot SNAr + Reduction Above + CIP, NH4Cl or Pd/C + H2 Aqueous surfactant 45°C ~90 Streamlined synthesis, scalable
Formulation Preparation DMSO master solution + PEG300, Tween 80, corn oil Various co-solvents Ambient N/A Suitable for in vivo studies

Análisis De Reacciones Químicas

General Reactivity

The presence of the nitro group (NO2NO_2) on the pyridine ring makes the compound susceptible to reduction reactions. The morpholine ring, containing a nitrogen atom, can undergo alkylation, acylation, and nucleophilic substitution reactions. The compound's behavior in chemical reactions is influenced by the electron-withdrawing nature of the nitro group, which affects the electron density distribution within the molecule.

Reduction Reactions

The nitro group on the pyridine ring can be reduced to an amino group (NH2NH_2) under various conditions. Catalytic hydrogenation is a common method for this reduction .

Hydrogenation:

ReagentCatalystSolventConditionsYieldRef
H2H_2Platinum on carbonEthanol50 psi, 5 h100%
H2H_25% Palladium/activated carbonEthanol50 psi, 5 h100%
H2H_2Platinum on carbonEthanol20°C, 50 psi, 5 h100%
H2H_210% Palladium/activated carbonMethanol20°C, 1 atm, 2.5 h100%
H2H_2Palladium on activated charcoalTetrahydrofuran20°C, overnight99%
H2H_210% Palladium on activated carbonEthanol/Ethyl Acetate70°C, 1 bar, 0.5 h, H-Cube (flow chemistry)97%
H2H_210% Palladium on activated carbonEthanol20°C, 40 psi, 2 h88%
H2H_210% Palladium on activated carbonEthanol25°C, 1 atm, 16 h87%

The reduction typically proceeds with high yields, often close to quantitative, when using palladium or platinum catalysts under hydrogen atmosphere . The resulting product is 4-(5-aminopyridin-2-yl)-2,6-dimethylmorpholine.

Nitroreductases:

Nitroreductases (NRs) are capable of reducing nitro aromatic and heterocyclic compounds to their respective primary amines . A nitroreductase from Bacillus tequilensis (BtNR) has been shown to reduce 2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine, which is a precursor to pharmaceuticals like sonidegib .

Reactions Involving the Morpholine Ring

The morpholine moiety can participate in various reactions, including alkylation and acylation, due to the presence of the nitrogen atom.

Alkylation:

The nitrogen atom in the morpholine ring can be alkylated with alkyl halides or other alkylating agents. This reaction is influenced by the steric hindrance of the two methyl groups on the morpholine ring.

Acylation:

Similarly, the morpholine nitrogen can be acylated using acyl chlorides or anhydrides. The reaction requires careful control of conditions to avoid unwanted side reactions.

Reactions with Amines

This compound, or similar compounds such as 2-(1-hydroxybenzotriazolyl)-5-nitropyridine, can react with amines, leading to amination followed by the elimination of the 1-hydroxyl benzotriazolyl anion .

Aplicaciones Científicas De Investigación

Drug Development

2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine serves as a precursor in the synthesis of significant pharmaceutical agents, including linezolid and sonidegib. These drugs are utilized for their antibacterial and anti-cancer properties, respectively. The compound's ability to undergo biotransformation into these active forms highlights its importance in medicinal chemistry .

CNS Drug Discovery

The morpholine moiety is crucial in CNS drug discovery due to its favorable physicochemical properties, such as lipophilicity and the ability to cross the blood-brain barrier. Compounds containing morpholine rings have been shown to modulate neurotransmitter receptors involved in mood disorders and neurodegenerative diseases . Specifically, this compound has been studied for its effects on serotonin receptors and other targets related to CNS pathologies.

Research indicates that morpholine derivatives can exhibit significant biological activity against various enzymes and receptors involved in CNS disorders. For instance, compounds similar to this compound have been evaluated for their potential as enzyme inhibitors in the treatment of diseases like Parkinson's and Alzheimer's . The flexible conformation of the morpholine ring allows for optimal interactions within active sites of target proteins.

Synthetic Methodologies

The synthesis of this compound typically involves multicomponent reactions that yield various nitropyridine derivatives. These synthetic pathways are crucial for producing this compound efficiently while maintaining high yields and purity .

Synthesis Method Description Yield (%)
Multicomponent ReactionCombines nitroacetone with an amine source under controlled conditions85%
Aromatization ProcessConverts dihydropyridine derivatives into pyridine derivatives90%

Case Studies

Several studies have demonstrated the efficacy of morpholine derivatives in treating CNS disorders:

  • Study on Neuroprotective Effects : A study investigated the neuroprotective properties of a morpholine derivative similar to this compound against oxidative stress in neuronal cells. Results indicated a significant reduction in cell death due to oxidative agents .
  • Serotonin Receptor Modulation : Another research focused on the interaction of morpholine-containing compounds with serotonin receptors, showing promising results for mood disorder treatments by enhancing receptor binding affinity and selectivity .

Mecanismo De Acción

The mechanism of action of 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules .

Comparación Con Compuestos Similares

Data Tables

Table 1: Kinetic Parameters for Nitroreductase Substrates
Substrate kcat (s⁻¹) Km (μM) kcat/Km (s⁻¹μM⁻¹)
This compound 0.10 100 0.001
4-(2-Fluoro-4-nitrophenyl)morpholine 0.15 15 0.01
Nitrofurantoin 30 50 0.60

Source : Steady-state kinetics of BtNR .

Table 2: Structural Similarity Analysis
Compound Similarity Score (vs. Target) Key Structural Differences
4-(3-Nitropyridine-2,6-diyl)dimorpholine 0.99 Additional morpholine ring
6-Morpholino-3-nitropyridin-2-amine 0.97 Amine substitution at pyridine C2
cis-2,6-Dimethyl-4-(4-nitrophenyl)morpholine 0.66 Phenyl vs. pyridinyl; nitro at C4 vs. C5

Source : CAS similarity data .

Actividad Biológica

2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural arrangement that includes a morpholine ring, two methyl groups, and a nitropyridine moiety, which may contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{2}

This compound's structural features are critical for its biological activity. The presence of the nitro group enhances the compound's ability to interact with various biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The nitropyridine moiety is believed to modulate biological processes by influencing enzyme activity or receptor signaling pathways. Research indicates that this compound may act as an inhibitor of certain kinases, affecting cellular signaling and metabolic pathways .

Antimicrobial Properties

Studies have investigated the antimicrobial properties of this compound. Preliminary results suggest that it exhibits activity against various bacterial strains, indicating potential as an antimicrobial agent.

Anticancer Activity

The compound has also been explored for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

StudyFindingsNotes
Exhibits antimicrobial activity against Gram-positive and Gram-negative bacteriaPotential for development as an antibiotic
Induces apoptosis in cancer cell linesSuggests anticancer properties
Inhibits specific kinases involved in cell signalingMay lead to therapeutic applications in cancer treatment

Case Study: Anticancer Mechanism

In a study examining the anticancer effects of this compound on human cancer cell lines, researchers found that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2,6-DimethylmorpholineLacks nitropyridine moietyLimited biological activity
4-(5-Nitropyridin-2-yl)morpholineSimilar structure without methyl groupsDifferent reactivity profile

The combination of the morpholine ring with both methyl groups and the nitropyridine moiety gives this compound distinct chemical reactivity and biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine, and how can purity (>98%) be ensured?

  • Methodological Answer : A common approach involves nucleophilic substitution of nitro-substituted pyridine precursors with morpholine derivatives. For example, in a method analogous to the synthesis of (2S,6R)-2,6-Dimethyl-4-(6-nitro-3-pyridyl)morpholine, intermediates like 5-nitropyridin-2-amine are reacted with morpholine under controlled temperature (e.g., reflux in ethanol). Purity is validated via HPLC (>98%) and corroborated by 1^1H NMR (e.g., δ 1.20 ppm for methyl groups) and LCMS (e.g., [M+H]+^+ = 208) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : Key for stereochemical confirmation (e.g., δ 6.45–7.72 ppm for aromatic protons, δ 1.20 ppm for methyl groups in the morpholine ring) .
  • LCMS : Validates molecular weight (e.g., [M+H]+^+ = 208) .
  • HPLC : Ensures purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with nitroreductase enzymes?

  • Methodological Answer : Molecular dynamics (MD) simulations (25 ns trajectories) and docking studies (e.g., using PyMol) reveal that the (2S,6R)-stereoisomer binds more effectively to Bacillus tequilensis nitroreductase (BtNR) due to optimal positioning of the nitro group near FMN cofactors (distance <2.75 Å). Key residues (Lys19, Trp70, Tyr118) mediate hydrophobic/π–π interactions. Comparative studies with racemic mixtures show reduced catalytic efficiency (e.g., kcat/Kmk_{cat}/K_m differences ≥2-fold) .

Q. What experimental strategies address discrepancies in kinase inhibition data (e.g., LRRK2 vs. FGFR1)?

  • Methodological Answer :

  • Selectivity Profiling : Use kinase panels (≥300 kinases) to identify off-target effects. For example, MLi-2 (a derivative) shows >295-fold selectivity for LRRK2 over FGFR1 due to steric clashes in FGFR1’s ATP-binding pocket .
  • Cellular Assays : Measure Ser935 phosphorylation (LRRK2 biomarker) in HEK293 cells treated with varying concentrations (IC50_{50} ≈ 0.5–1 nM). Discrepancies may arise from cell-type-specific expression or assay conditions (e.g., ATP concentration) .

Q. How can computational modeling optimize substrate binding in enzymatic studies?

  • Methodological Answer : Docking workflows (e.g., AutoDock Vina) combined with MD simulations identify catalytically productive poses. For BtNR, substrates are prioritized based on binding affinity (ΔG ≤ -9.0 kcal/mol) and interaction frequency with conserved residues (e.g., Trp70, Phe125). Mutagenesis (e.g., Tyr118Ala) validates computational predictions .

Data Contradiction Analysis

Q. Why do in vitro vs. in vivo studies show variability in neurotoxicity modulation?

  • Methodological Answer : In vitro models (e.g., microglial cells) often lack metabolic enzymes (e.g., CYP450) that convert the compound to active metabolites. In vivo oral dosing (rodents, 10 mg/kg) achieves brain penetration (Cmax_{max} ≈ 500 ng/g) but may show reduced efficacy due to plasma protein binding (>90%). Parallel assays measuring LRRK2 phosphorylation (Ser935) in both systems are critical .

Tables for Key Data

Table 1 : Enzymatic Interaction Profiles

EnzymeBinding Affinity (ΔG, kcal/mol)Key ResiduesCatalytic Efficiency (kcat/Kmk_{cat}/K_m, M1^{-1}s1^{-1})
BtNR (Nitroreductase)-9.0Trp70, Tyr118, Phe1251.2 × 104^4
LRRK2 (Kinase)-10.5Gly2019, Lys19062.8 × 103^3
Data sourced from .

Table 2 : Synthetic Optimization Parameters

ParameterOptimal ConditionPurity Outcome
Reaction Temperature80°C (reflux in ethanol)>98%
ChromatographyC18 column, 70% acetonitrile99%
Crystallization SolventEthyl acetate/hexane (1:3)97%
Data sourced from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.